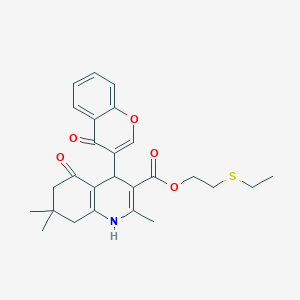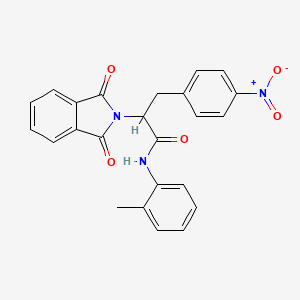
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of amides This compound features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a nitrophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoindoline-1,3-dione derivative with a nitrophenylpropanoic acid derivative, followed by amidation with a methylphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-phenyl-3-(4-nitrophenyl)propanamide
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-phenylpropanamide
Uniqueness
The unique combination of functional groups in 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide distinguishes it from similar compounds. The presence of both nitrophenyl and methylphenyl groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-15-6-2-5-9-20(15)25-22(28)21(14-16-10-12-17(13-11-16)27(31)32)26-23(29)18-7-3-4-8-19(18)24(26)30/h2-13,21H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVMQDRRUQCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5041430.png)
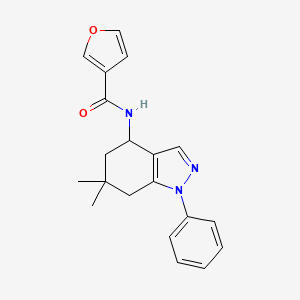
![N-(4-BROMOPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5041439.png)
![N,N-dimethyl-N'-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)succinamide](/img/structure/B5041440.png)
![2,6-di-tert-butyl-4-[(4-methoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B5041447.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5041451.png)
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5041468.png)
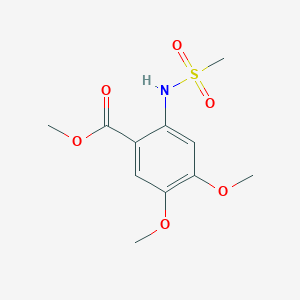
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B5041480.png)
![2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine](/img/structure/B5041486.png)
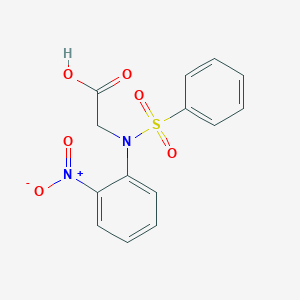
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5041509.png)
![(3,4-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5041513.png)
